6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide
Description
Contextualization of Fluorinated Pyridine (B92270) Scaffolds in Bioactive Molecule Research
The strategic incorporation of fluorine into bioactive molecules is a well-established and powerful tool in medicinal chemistry. When applied to the pyridine scaffold, this modification can profoundly influence the compound's physicochemical and pharmacological properties. The introduction of a fluorine atom, particularly at the 6-position of the pyridine ring as seen in the title compound, can lead to several advantageous changes:
Modulation of Basicity: Fluorine is a highly electronegative atom that can lower the pKa of the pyridine nitrogen. This alteration in basicity can affect the compound's solubility, cell permeability, and interaction with target proteins.
Enhanced Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing the binding affinity and selectivity of the molecule for its biological target.
The development of fluorinated nicotinamide (B372718) derivatives for applications such as positron emission tomography (PET) imaging highlights the utility of this approach. For instance, 18F-labeled fluoronicotinamides have been synthesized as imaging agents for melanoma, demonstrating the successful application of this scaffold in creating sophisticated biomedical tools. nih.gov
Significance of the Oxolane Moiety in Ligand Design and Biological Recognition
The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is another structural feature of significant interest in drug design. This saturated five-membered oxygen-containing heterocycle is found in a wide array of natural products and synthetic pharmaceuticals. mdpi.comresearchgate.net Its inclusion in a molecule like 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide is a deliberate design choice intended to confer specific properties.
The significance of the oxolane moiety can be attributed to several factors:
Structural Rigidity and Conformation: The ring structure imparts a degree of conformational constraint to the N-substituent, which can be crucial for optimal orientation within a protein's binding pocket.
Metabolic Stability: The THF ring is generally more metabolically stable than comparable acyclic ether chains.
Bioisosteric Replacement: The oxolane moiety is often used as a bioisostere for other chemical groups to optimize a molecule's properties while retaining its core biological activity.
The presence of the THF motif is a hallmark of many biologically active molecules, including marine natural products with anticancer and antimicrobial properties, underscoring its importance as a pharmacophoric element. mdpi.comresearchgate.netnih.gov
Positioning of this compound within Contemporary Academic Drug Discovery Research
While specific, in-depth research articles on the biological activity of this compound are not prevalent in publicly accessible literature, its chemical structure firmly positions it within modern drug discovery paradigms. The molecule represents a quintessential example of a compound designed for chemical library synthesis and high-throughput screening.
Its structure is a composite of the three key motifs discussed:
A pyridine-3-carboxamide (B1143946) core , known for its broad bioactivity.
A fluorine substituent , a common tool for enhancing drug-like properties.
An oxolane (tetrahydrofuran) moiety , used to improve solubility and provide a stable, polar N-substituent.
This modular design is characteristic of contemporary lead generation efforts, where diverse combinations of validated pharmacophores are synthesized to explore new chemical space and identify hits against a wide array of biological targets. The appearance of structurally related carboxamide derivatives in patents for indications such as cancer and infectious diseases suggests that this class of compounds is of high interest to the pharmaceutical industry. google.comgoogle.com Therefore, this compound is best understood not as a standalone therapeutic agent at present, but as a promising research compound or building block, rationally designed to possess favorable characteristics for hit-to-lead development in academic and industrial drug discovery programs.
Data Tables
Table 1: Examples of Bioactive Pyridine-3-Carboxamide Derivatives and Their Applications
| Compound Class | Example Application | Reference(s) |
|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Antitubercular Agents | nih.govnih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular Agents | rsc.org |
| N-(thiophen-2-yl)nicotinamides | Agricultural Fungicides | mdpi.com |
| General Nicotinamide Derivatives | Antifungal Agents | nih.gov |
Table 2: Influence of Key Structural Moieties in Drug Design
| Structural Moiety | Common Effects on Molecular Properties | Reference(s) |
|---|---|---|
| Fluorination (on Pyridine) | Increased metabolic stability, altered pKa, potential for enhanced binding affinity. | nih.gov |
| Oxolane (Tetrahydrofuran) | Improved aqueous solubility, acts as a hydrogen bond acceptor, provides conformational constraint, metabolically stable. | mdpi.comresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
1525417-86-0 |
|---|---|
Molecular Formula |
C10H11FN2O2 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H11FN2O2/c11-9-2-1-7(5-12-9)10(14)13-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,13,14) |
InChI Key |
VWPBGYNJYRSEOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NC(=O)C2=CN=C(C=C2)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations for 6 Fluoro N Oxolan 3 Yl Pyridine 3 Carboxamide
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide logically disconnects the molecule at the amide bond. This primary disconnection reveals two key precursors: 6-fluoronicotinic acid and 3-aminooxolane (also known as 3-aminotetrahydrofuran). This approach simplifies the synthetic challenge into two manageable objectives: the synthesis of the fluorinated pyridine (B92270) carboxylic acid and the preparation of the cyclic amine, followed by their coupling.
Figure 1: Retrosynthetic Analysis of this compound
The key precursors identified are:
6-Fluoronicotinic acid: This precursor provides the core pyridine-3-carboxamide (B1143946) structure and introduces the essential 6-fluoro substituent.
3-Aminooxolane: This chiral amine introduces the oxolane-3-yl moiety. The stereochemistry at the 3-position of the oxolane ring is a critical aspect that needs to be addressed during its synthesis.
Development and Optimization of Synthetic Routes to the Core Structure
The construction of this compound hinges on the efficient synthesis of its precursors and their subsequent coupling.
The formation of the pyridine-3-carboxamide core is achieved through the coupling of 6-fluoronicotinic acid with 3-aminooxolane. This transformation is a standard amide bond formation reaction, for which a variety of coupling reagents can be employed. The choice of reagent is often dictated by factors such as yield, reaction conditions, and the need to avoid side reactions.
Commonly used coupling reagents for this type of transformation include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency. nih.gov Other effective reagents include phosphonium salts like BOP and PyBOP, and uronium salts such as HBTU, HATU, and HCTU. nih.gov The optimization of the coupling reaction would involve screening different reagents, solvents, and bases to maximize the yield and purity of the desired amide.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Byproducts | Notes |
|---|---|---|---|
| Carbodiimides | DCC, EDC | Ureas | EDC byproducts are water-soluble, simplifying purification. |
| Phosphonium Salts | BOP, PyBOP | Phosphine oxides | Generally high yielding but can be expensive. |
The 6-fluoro substituent is typically introduced at the stage of the nicotinic acid precursor. A common method for the synthesis of 6-fluoronicotinic acid is the oxidation of 2-fluoro-5-methylpyridine. nih.gov This oxidation can be effectively carried out using strong oxidizing agents such as potassium permanganate (KMnO4) in an aqueous solution. nih.gov The reaction involves heating the mixture to drive the conversion of the methyl group to a carboxylic acid.
An alternative approach for introducing fluorine onto a pyridine ring is through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a 6-chloronicotinic acid derivative.
The oxolan-3-yl moiety is introduced through the amide coupling reaction with 3-aminooxolane. The synthesis of 3-aminooxolane itself is a key step. It can be prepared from commercially available starting materials through various synthetic routes. One common approach involves the reduction of 3-azidooxolane or the reductive amination of oxolan-3-one. The synthesis of enantiomerically pure 3-aminooxolane is crucial for the preparation of single-enantiomer final products.
Stereoselective Synthesis Approaches for Chiral Centers
The oxolan-3-yl moiety of the target molecule contains a chiral center at the 3-position. For the development of chiral drugs, it is often necessary to synthesize and test individual enantiomers. This requires a stereoselective synthesis of 3-aminooxolane.
One effective strategy for obtaining enantiopure 3-aminooxolane is to start from a chiral precursor. For instance, enantiomerically pure (S)-3-amino tetrahydrofuran (B95107) hydrochloride has been synthesized from natural amino acids like L-aspartic acid or L-methionine, in a process that avoids chromatographic separation. researchgate.net Such methods provide access to the desired enantiomer in high optical purity.
Other approaches to obtaining chiral 3-aminooxolane include:
Asymmetric reduction of a suitable prochiral precursor.
Kinetic resolution of a racemic mixture of 3-aminooxolane or a synthetic intermediate.
Chiral chromatography to separate the enantiomers of a racemic mixture.
Generation of Analogues for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationship of this compound, a variety of analogues can be synthesized. These analogues are typically designed by systematically modifying different parts of the molecule to understand how these changes affect its biological activity.
Table 2: Potential Modifications for SAR Studies
| Moiety to be Modified | Potential Modifications | Rationale for Modification |
|---|---|---|
| 6-Fluoro Substituent | - Other halogens (Cl, Br)- Small alkyl groups (CH3)- Cyano group (CN) | To probe the effect of electronics and sterics at this position. |
| Pyridine Ring | - Substitution at other positions- Replacement with other heterocycles (e.g., pyrimidine, pyrazine) | To evaluate the importance of the pyridine scaffold and the position of the nitrogen atom. |
| Oxolane Ring | - Ring size variation (e.g., oxetane, oxepane)- Substitution on the ring- Replacement with other cyclic amines (e.g., pyrrolidine, piperidine) | To investigate the influence of the cyclic amine's size, conformation, and heteroatom on activity. |
| Amide Linker | - N-alkylation- Replacement with bioisosteres (e.g., reverse amide, sulfonamide) | To assess the importance of the amide hydrogen for binding and to modify physicochemical properties. |
The synthesis of these analogues would generally follow similar synthetic routes as the parent compound, utilizing the appropriately modified precursors. For example, to generate analogues with different substituents at the 6-position of the pyridine ring, the corresponding substituted nicotinic acids would be used in the amide coupling step. Similarly, to explore different cyclic amines, a range of commercially available or synthetically prepared amines would be coupled with 6-fluoronicotinic acid. The biological evaluation of these analogues provides valuable insights into the key structural features required for the desired activity. ucl.ac.uksemanticscholar.org
Considerations for Process Development in Research Scale Synthesis
The synthesis of this compound on a research scale involves the formation of an amide bond between 6-fluoronicotinic acid and oxolan-3-amine. While seemingly straightforward, several factors must be considered during process development to ensure robustness, scalability, and the desired product quality. These considerations primarily revolve around the choice of coupling agents, reaction conditions, and purification strategies.
A critical aspect of the process development is the selection of an appropriate amide coupling reagent. A variety of reagents are available, each with its own advantages and disadvantages in terms of reactivity, by-product formation, and cost. For a research-scale synthesis that may eventually be scaled up, it is prudent to consider reagents that are not only efficient but also offer favorable process-safety profiles and ease of by-product removal.
The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized. The choice of solvent can significantly impact the solubility of reactants and reagents, as well as the reaction rate and selectivity. Temperature control is crucial to minimize side reactions and potential degradation of the product or starting materials. Monitoring the reaction progress is essential to determine the optimal reaction time, ensuring complete conversion while avoiding the formation of impurities due to prolonged reaction times.
Finally, a robust purification strategy is necessary to isolate the target compound with high purity. The choice of purification method will depend on the physical properties of the product and the nature of the impurities. Common techniques include crystallization, column chromatography, and extraction. The environmental impact and scalability of the chosen purification method should also be taken into account during process development.
Detailed Research Findings
While specific research detailing the process development for this compound is not extensively published in readily available literature, the synthesis of analogous pyridine carboxamides provides valuable insights. The core of the synthesis is the amide bond formation between a pyridine carboxylic acid and an amine.
The general synthetic approach involves the activation of the carboxylic acid group of 6-fluoronicotinic acid to facilitate the nucleophilic attack by the amine group of oxolan-3-amine. This activation is typically achieved using a coupling agent.
Key Process Parameters and Considerations:
| Parameter | Considerations | Potential Options & Outcomes |
| Coupling Agent | Efficiency, by-product profile, cost, safety, and scalability. | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): High efficiency, but can be costly and generate solid by-products. T3P® (Propylphosphonic Anhydride): Known for low epimerization, water-soluble by-products that are easily removed, and suitability for scale-up. Carbodiimides (e.g., DCC, EDC): Commonly used, but can form difficult-to-remove urea by-products and may cause allergic reactions. |
| Base | Neutralize acid by-products, prevent racemization if chiral centers are present, and facilitate the reaction. | Pyridine: Can act as both a base and a catalyst, and has been shown to suppress epimerization when used with T3P®. Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Common organic bases, but their removal can sometimes be challenging. |
| Solvent | Solubility of reactants, reaction temperature range, and ease of removal. | Dichloromethane (DCM): Good solvent for many organic compounds, but has environmental and safety concerns. Tetrahydrofuran (THF): A versatile solvent, but can form peroxides. N,N-Dimethylformamide (DMF): High boiling point, good solvating power, but can be difficult to remove completely. |
| Reaction Temperature | Reaction rate vs. side reactions and impurity formation. | Typically conducted at room temperature. Lowering the temperature may be necessary to control exotherms and minimize side reactions, especially during the addition of reagents. |
| Work-up and Purification | Removal of by-products, unreacted starting materials, and coupling agent residues. | Aqueous washes: To remove water-soluble by-products and salts. Acidic or basic washes can be used to remove unreacted starting materials. Crystallization: An effective method for purification if a suitable solvent system is found. Column Chromatography: Often used at the research scale for high purity, but can be less practical for larger quantities. |
| By-product Formation | Depends on the coupling agent and reaction conditions. | Urea derivatives (from carbodiimides): Can be difficult to remove. Phosphonic acid derivatives (from T3P®): Generally water-soluble and easily removed by aqueous extraction. Unreacted starting materials: Can be removed through appropriate extraction or chromatographic techniques. |
Process Optimization at the Research Scale:
At the research scale, the initial focus is on establishing a reliable and reproducible synthesis. This involves screening different coupling agents and bases to identify the combination that provides the best yield and purity. Small-scale reactions can be set up in parallel to efficiently test various conditions.
Once a promising set of conditions is identified, further optimization would involve adjusting the stoichiometry of the reagents, the reaction concentration, and the temperature profile. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring the reaction progress and assessing the purity of the product.
For instance, a typical laboratory-scale synthesis might involve dissolving 6-fluoronicotinic acid in a suitable solvent like DCM or THF, followed by the addition of a coupling agent such as HATU or T3P® and a base like pyridine or DIPEA. After a period of activation, oxolan-3-amine is added, and the reaction is stirred at room temperature until completion. The work-up would likely involve washing the reaction mixture with aqueous solutions to remove by-products and unreacted reagents, followed by drying and concentration of the organic phase. The crude product would then be purified by column chromatography or crystallization to yield the final, high-purity this compound.
Considerations for future scale-up, even at the research stage, would favor the use of reagents like T3P® due to the ease of removing its water-soluble by-products, which simplifies the purification process and is more amenable to larger-scale operations.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Rational Design Principles for Modulating Biological Activity through Structural Modifications
The rational design of analogs of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide would likely involve systematic modifications of its core components: the 6-fluoropyridine ring, the carboxamide linker, and the oxolan-3-yl group. The fluorine atom at the 6-position of the pyridine (B92270) ring is expected to influence the compound's electronic properties and metabolic stability. Variations at this position could involve the introduction of other halogens or small alkyl groups to probe the effect on target engagement.
Quantitative Analysis of Substituent Effects on Target Engagement
A quantitative structure-activity relationship (QSAR) study would be instrumental in understanding the substituent effects of this compound. nih.gov This would involve synthesizing a series of analogs with varying substituents and measuring their biological activity. By correlating the changes in activity with the physicochemical properties of the substituents (such as hydrophobicity, electronic effects, and steric bulk), a predictive model could be developed.
Table 1: Hypothetical Data for QSAR Analysis of this compound Analogs
| Compound ID | R-group on Pyridine | Target Engagement (IC50, nM) | Lipophilicity (logP) |
| Reference | 6-Fluoro | Data Not Available | Data Not Available |
| Analog 1 | 6-Chloro | Data Not Available | Data Not Available |
| Analog 2 | 6-Methyl | Data Not Available | Data Not Available |
| Analog 3 | 5-Fluoro | Data Not Available | Data Not Available |
This table is for illustrative purposes only, as specific experimental data is not available.
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional conformation of this compound is critical for its interaction with a biological target. The rotational barrier around the amide bond and the puckering of the oxolane ring would define the accessible conformations. Computational modeling and techniques like NMR spectroscopy would be employed to determine the preferred conformation in solution and in a bound state. The fluorine atom could engage in specific interactions, such as hydrogen bonds or halogen bonds, which would influence the binding orientation.
Exploration of Physicochemical Property Space for Research Tool Development (e.g., solubility, permeability in research matrices)
For this compound to be a useful research tool, its physicochemical properties must be well-characterized. Key properties include aqueous solubility, permeability across biological membranes, and stability in various experimental media. The presence of the polar oxolane and amide groups, contrasted with the more lipophilic fluoropyridine ring, suggests a balance of hydrophilic and hydrophobic character.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 224.21 g/mol |
| logP | Data Not Available |
| Aqueous Solubility | Data Not Available |
| Polar Surface Area | Data Not Available |
This table contains calculated or predicted values in the absence of experimental data.
Further research is required to generate the necessary experimental data to fully elucidate the SAR and SPR of this compound and to realize its potential as a lead compound or research tool.
Biological Target Identification and Mechanistic Elucidation Research
Ligand-Based and Target-Based Approaches for Identifying Biological Partners
In the absence of a known target, ligand-based drug design would be a primary strategy. nih.gov This involves computational methods that analyze the structural and physicochemical properties of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide to predict potential biological targets. researchgate.net Techniques such as 3D shape similarity and pharmacophore modeling would be used to compare the compound to libraries of molecules with known biological activities. researchgate.net
Conversely, if a hypothetical target is proposed based on the activity of similar compounds, a target-based approach could be utilized. This would involve molecular docking simulations to predict the binding affinity and mode of interaction between this compound and the active site of a protein. nih.govmdpi.com
Biochemical and Biophysical Characterization of Ligand-Target Interactions
Once a potential biological target is identified, a variety of biochemical and biophysical assays would be necessary to confirm and characterize the interaction. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Table 1: Potential Biophysical and Biochemical Assays
| Assay Type | Information Provided |
|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon, koff), and binding affinity (Kd) |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detection and quantification of binding to a target protein |
Elucidation of Molecular Mechanisms of Action in Controlled Research Systems
Understanding the molecular mechanism of action requires investigating the downstream effects of the ligand-target interaction within a controlled cellular or biochemical system. For instance, if the compound targets a specific enzyme, assays would be conducted to determine if it acts as an inhibitor or an activator and to elucidate the type of inhibition (e.g., competitive, non-competitive). If the target is a receptor, downstream signaling pathways would be investigated.
Profiling of Selectivity against Relevant Biological Pathways and Off-Targets
To assess the specificity of this compound, it would be screened against a panel of related and unrelated biological targets. This selectivity profiling is crucial to identify potential off-target effects that could lead to undesirable side effects. This often involves high-throughput screening against a broad range of kinases, G-protein coupled receptors (GPCRs), and other enzyme families.
Development of Reporter Gene and Cell-Based Assays for Mechanistic Interrogation
Reporter gene assays are powerful tools for studying the activity of compounds that affect gene expression. nih.gov These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific promoter that is regulated by the signaling pathway of interest. nih.gov Cell-based assays provide a more physiologically relevant context to study the compound's effects on cellular processes such as proliferation, apoptosis, or differentiation. thermofisher.com
Table 2: Examples of Cell-Based Assays
| Assay | Purpose |
|---|---|
| MTT/XTT Assay | Measures cell viability and proliferation |
| TUNEL Assay | Detects DNA fragmentation associated with apoptosis |
| Flow Cytometry | Analyzes cell cycle distribution, apoptosis, and cell surface marker expression |
Preclinical Pharmacological Profile of this compound: An Overview of Available In Vitro and Ex Vivo Data
Despite a comprehensive search of publicly available scientific literature, no specific preclinical data on the in vitro and ex vivo pharmacological characterization of this compound was identified.
This report aimed to provide a detailed article on the preclinical profile of this compound, structured around its efficacy, potency, and pharmacokinetic properties in non-clinical research models. However, extensive searches have not yielded any specific studies presenting data for this particular chemical entity.
The intended scope of this article was to cover the following areas:
Evaluation of Efficacy and Potency in Cell-Based Bioassays: To understand the compound's biological activity, data on its performance in various cell-based assays would be necessary. This would include determining key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) in relevant cellular models.
Assessment in Relevant Tissue and Organoid Research Systems: To further elucidate its pharmacological effects in a more complex biological context, information from studies using ex vivo tissues or organoid models would be crucial.
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Research: Characterizing the ADME profile is fundamental in preclinical drug development. This would involve:
Metabolic Stability and Metabolite Identification in Hepatic Systems: Data from studies using liver microsomes or hepatocytes to determine the compound's metabolic fate.
Plasma Protein Binding Studies: Information on the extent to which the compound binds to plasma proteins, which influences its distribution and availability.
Permeability Assessment Across Biological Membranes: Studies, for example using Caco-2 cell monolayers, to predict its potential for oral absorption.
Investigation of Potential for Drug-Drug Interactions through Enzyme Modulation Studies: Data on the compound's ability to inhibit or induce key drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms, is critical for assessing its drug-drug interaction potential.
While the pyridine-3-carboxamide (B1143946) scaffold is common in medicinal chemistry and many of its derivatives have been investigated for various therapeutic purposes, and the inclusion of a fluorine atom is a known strategy to modulate metabolic stability and potency, specific experimental data for this compound remains elusive in the public domain.
Without any available research findings, it is not possible to provide an article detailing the preclinical pharmacological characterization of this compound. The generation of scientifically accurate content and data tables as requested is therefore unachievable at this time. Further research and publication of data in scientific literature are required to build a pharmacological profile for this compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.netnih.gov These methods are used to optimize the molecular geometry and to calculate various electronic descriptors that govern the molecule's reactivity and interaction with biological targets.
For pyridine (B92270) derivatives, DFT calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p) or 6-31G. nih.govijcce.ac.ir Key properties derived from these calculations include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with a protein's active site.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and the stability arising from hyperconjugative interactions within the molecule. researchgate.net
| Parameter | Typical Method | Information Yielded | Relevance |
|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP/6-31G) | Lowest energy 3D conformation | Provides the most stable structure for further studies like docking. |
| HOMO-LUMO Energy Gap | DFT | Electronic stability and chemical reactivity | A smaller gap can indicate higher biological activity. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Electron density and sites for interaction | Predicts regions likely to engage in hydrogen bonding or electrostatic interactions. |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. researchgate.net This method helps in elucidating the binding mode and estimating the strength of the interaction, typically quantified as a binding energy or docking score. nih.govresearchgate.net
The process involves preparing the 3D structures of both the ligand (6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide) and the target protein. The docking algorithm then samples numerous possible conformations of the ligand within the protein's active site. For pyridine carboxamide derivatives, studies have shown interactions with a range of targets, including enzymes like urease and various kinases. mdpi.commdpi.com
The binding interactions are then analyzed, with a focus on:
Hydrogen Bonds: Crucial for specificity and affinity.
Hydrophobic Interactions: Key for stabilizing the ligand in the binding pocket.
π-π Stacking: Interactions between aromatic rings.
For instance, in a study of pyridine carboxamide derivatives targeting the urease enzyme, the most potent inhibitors formed key hydrogen bonds with active site residues, leading to their inhibitory action. mdpi.com Similarly, docking studies on N-phenyl-2-quinolone-3-carboxamides against the PI3Kα kinase domain revealed that the scaffold fits within the kinase domains and forms hydrogen bonds with important binding residues. mdpi.com
| Target Protein (Example from Analogs) | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|---|
| SARS-CoV-2 Main Protease | 6LU7 | -6.0 to -7.8 | HIS41, CYS145, GLY143, GLU166 physchemres.org |
| α-amylase | 4W93 | -7.43 | Trp59, Tyr62, Gln63, Asp197, His299 nih.gov |
| Urease | N/A | N/A | Involves H-bonding and van der Waals interactions. mdpi.com |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of every atom in the system over time, providing insights into the stability of the complex, the role of solvent molecules, and the energetics of binding. nih.gov
A typical MD simulation for a ligand-protein complex would run for several nanoseconds. The resulting trajectory is analyzed to assess:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone from their initial positions. A stable RMSD value over time indicates that the complex has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.
Binding Free Energy Calculations (e.g., MM/GBSA): Provides a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.
For related carboxamide derivatives, MD simulations have been used to confirm the stability of the docked conformation. For example, simulations of thiazolo[3,2-a]pyridine derivatives targeting α-amylase showed that the ligand-protein complex stabilized after 25 nanoseconds with only minor fluctuations, confirming a stable binding mode. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds.
To develop a QSAR model for a series of pyridine-3-carboxamide (B1143946) analogs, the following steps are taken:
A dataset of compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Statistical methods, such as multiple linear regression or partial least squares, are used to build an equation linking the descriptors to the activity.
The model is validated to ensure its predictive power.
A 3D-QSAR study on 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors successfully developed a predictive model that was then used to design new compounds with potentially higher activity. nih.gov Such a model could similarly be developed for this compound and its analogs to guide the optimization of their biological activity.
In Silico Pharmacokinetic Prediction for Research Compound Optimization
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound. In silico tools can predict these properties, helping to identify potential liabilities before significant resources are invested. nih.gov
Various software and web servers, such as SwissADME and ADMETlab, are used to calculate key parameters. nih.govresearchgate.net These predictions are often based on established rules and models derived from large datasets of known drugs.
| ADME Parameter | Prediction Goal | Importance |
|---|---|---|
| Lipinski's Rule of Five | Evaluates drug-likeness for oral bioavailability. | Compounds adhering to the rule are more likely to be orally active. |
| Gastrointestinal (GI) Absorption | Predicts the extent of absorption from the gut. | High GI absorption is desirable for orally administered drugs. mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Predicts if the compound can cross into the central nervous system. | Crucial for drugs targeting the brain; undesirable for peripherally acting drugs. |
| Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | Inhibition of CYP enzymes can alter the metabolism of other drugs. |
| Bioavailability Score | An overall score predicting the fraction of an administered dose that reaches systemic circulation. | A higher score indicates better potential as a drug candidate. |
Studies on various pyridine and carboxamide derivatives have successfully employed these tools to prioritize compounds with favorable ADME profiles for further development. mdpi.comnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide , a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic connectivity and chemical environment.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each unique proton in the molecule. The protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and carboxamide substituents. The protons of the oxolane ring would be found in the aliphatic region, with the proton attached to the nitrogen-bearing carbon (C3) likely appearing at a downfield-shifted position due to the deshielding effect of the adjacent nitrogen atom. The amide proton (N-H) would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the amide group (typically δ 160-180 ppm) and the carbons of the pyridine and oxolane rings. The carbon atoms bonded to the fluorine and nitrogen atoms will exhibit characteristic chemical shifts.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would provide specific information about the fluorine atom on the pyridine ring. A single resonance would be expected, and its chemical shift would be indicative of its electronic environment.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.5 - 8.8 | m |
| Amide-NH | 7.0 - 8.5 | br s |
| Oxolane-CH-N | 4.0 - 4.5 | m |
| Oxolane-CH₂ | 3.5 - 4.0 | m |
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Amide) | 160 - 170 |
| C-F (Pyridine) | 155 - 165 (d, ¹JCF) |
| Pyridine-C | 110 - 150 |
| Oxolane-C-N | 50 - 60 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by providing a highly accurate mass measurement. For This compound , HRMS analysis would be used to confirm its molecular formula, C₁₀H₁₀FN₃O₂. The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated theoretical mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation pattern of the molecule. This pattern provides valuable structural information by showing how the molecule breaks apart under energetic conditions. Expected fragmentation pathways could include the cleavage of the amide bond, loss of the oxolane ring, or fragmentation of the pyridine ring.
Expected HRMS Data:
| Ion | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 224.0830 |
X-ray Crystallography of the Compound and Co-Crystal Structures with Biological Targets
In the context of medicinal chemistry, co-crystallization of this compound with its biological target (e.g., an enzyme or receptor) can provide invaluable insights into the binding mode and key interactions that are essential for structure-based drug design.
Advanced Chromatographic Techniques for Purity Assessment and Chiral Separation
Chromatographic methods are indispensable for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of a chemical substance. A sample of This compound would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase. A single, sharp peak in the chromatogram would indicate a high degree of purity. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Chiral Separation: Since the oxolan-3-yl group contains a stereocenter, This compound can exist as a pair of enantiomers. Chiral chromatography, using a chiral stationary phase (CSP), would be employed to separate and quantify the individual enantiomers. This is particularly important in pharmaceutical development, as enantiomers can have different biological activities and metabolic profiles.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of This compound would display characteristic absorption bands for its functional groups. Key expected vibrations include the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (the amide I band, around 1650 cm⁻¹), the N-H bend of the amide (the amide II band, around 1550 cm⁻¹), C-N stretching vibrations, and vibrations associated with the pyridine and oxolane rings. The C-F bond will also have a characteristic stretching vibration in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong dipoles lead to strong IR absorptions, changes in polarizability lead to strong Raman signals. The aromatic ring vibrations of the pyridine moiety are expected to be prominent in the Raman spectrum.
Expected Vibrational Frequencies:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C-N Stretch | 1200 - 1350 |
Future Research Trajectories and Applications As a Chemical Probe
Design and Synthesis of Next-Generation Analogues with Tuned Properties
The development of next-generation analogues of 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide is a promising avenue for enhancing its therapeutic potential. The pyridine-3-carboxamide (B1143946) core offers a versatile platform for structural modifications. Strategic alterations to the oxolane ring, such as stereochemical variations or the introduction of different substituents, could significantly impact target engagement and pharmacokinetic properties. Furthermore, exploring alternative substitutions on the pyridine (B92270) ring, beyond the 6-fluoro position, could lead to derivatives with improved selectivity and potency. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in designing analogues with fine-tuned properties for specific biological targets.
| Modification Strategy | Rationale | Potential Outcome |
| Stereochemical variations of the oxolane ring | Investigate the impact of chirality on target binding. | Enhanced potency and selectivity. |
| Substitution on the oxolane ring | Modulate lipophilicity and hydrogen bonding capacity. | Improved pharmacokinetic profile. |
| Alternative pyridine substitutions | Explore different electronic and steric effects. | Novel biological activities and target profiles. |
| Bioisosteric replacement of the carboxamide linker | Alter metabolic stability and binding interactions. | Increased in vivo efficacy. |
Exploration of Broader Biological Activities and Polypharmacology in Research Contexts
The pyridine-3-carboxamide scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. A comprehensive screening of this compound and its future analogues against a wide range of biological targets is warranted. This could uncover novel therapeutic applications. The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a valuable attribute in treating complex diseases. Investigating the polypharmacological profile of this compound could reveal synergistic effects or new therapeutic indications. High-throughput screening and phenotypic assays will be crucial in this exploratory phase.
| Potential Biological Activity | Rationale based on Scaffold | Screening Approach |
| Anticancer | Pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. | Cell viability assays, kinase inhibition panels. |
| Antimicrobial | The pyridine scaffold is present in many antibacterial and antifungal agents. | Minimum Inhibitory Concentration (MIC) assays against a panel of pathogens. |
| Anti-inflammatory | Carboxamide derivatives have been reported to possess anti-inflammatory properties. | Assays for inhibition of inflammatory mediators (e.g., cytokines, enzymes). |
| Neurological Disorders | Pyridine-containing compounds have shown activity against neurological targets. | Receptor binding assays, neuronal cell-based models. |
Utilization as a Chemical Probe for Dissecting Specific Biological Pathways
A well-characterized small molecule like this compound can serve as a valuable chemical probe to investigate biological pathways. Once a specific biological target is identified, this compound, or a suitably modified version, can be used to modulate the target's activity in cellular and in vivo models. For instance, if the compound is found to inhibit a particular enzyme, it can be used to study the downstream consequences of that inhibition. The fluorine atom also opens up the possibility of developing radiolabeled versions (e.g., with ¹⁸F) for use in Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization of the target's distribution and engagement in living organisms.
Strategic Research for Advancing Lead Compounds for Preclinical Investigation
Advancing a promising analogue of this compound towards preclinical studies requires a strategic and multidisciplinary approach. This involves optimizing its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Preclinical development will also necessitate thorough toxicological assessments to ensure a favorable safety profile. The development of robust and scalable synthetic routes is another critical step to ensure a sufficient supply of the compound for extensive testing.
| Preclinical Development Stage | Key Activities | Objective |
| Lead Optimization | SAR studies, computational modeling, synthesis of analogues. | Improve potency, selectivity, and ADME properties. |
| In Vitro Pharmacology | Target engagement assays, cell-based functional assays. | Confirm mechanism of action and cellular efficacy. |
| In Vivo Pharmacology | Animal models of disease. | Demonstrate therapeutic efficacy in a living organism. |
| DMPK and Toxicology | Pharmacokinetic studies, safety pharmacology, toxicology studies. | Evaluate the drug-like properties and safety profile. |
| Chemical and Pharmaceutical Development | Process development and scaling-up of synthesis. | Ensure sufficient and high-quality supply of the compound. |
Collaborative Opportunities in Chemical Biology and Drug Discovery Research
The multifaceted nature of drug discovery and chemical biology research necessitates collaboration between academic institutions and industrial partners. The development of this compound and its analogues would greatly benefit from such partnerships. Academic labs can contribute expertise in basic biology, target identification, and novel synthetic methodologies, while pharmaceutical companies can provide resources for high-throughput screening, preclinical development, and clinical trials. Open innovation models and public-private partnerships can accelerate the translation of promising research findings into tangible therapeutic benefits.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6-fluoro-N-(oxolan-3-yl)pyridine-3-carboxamide, and how can reaction efficiency be optimized?
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions targeting the fluorine atom on the pyridine ring. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) or nucleophilic displacement with amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Reaction efficiency can be enhanced by adjusting solvent polarity, temperature, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the substitution pattern on the pyridine ring and oxolane moiety. Fluorine-19 NMR is critical for verifying the presence and position of the fluorine substituent .
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity (>98%) and validates molecular weight .
Q. How does the fluorine substituent influence the compound’s reactivity and interaction with biological targets?
- Reactivity : Fluorine’s electronegativity increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution. It also enhances metabolic stability by resisting oxidative degradation .
- Biological Interactions : Fluorine can form hydrogen bonds with protein residues, improving binding affinity. This is critical in drug discovery for targeting enzymes like kinases .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations be integrated with experimental data to elucidate reaction mechanisms involving this compound?
- Methodology : Use density functional theory (DFT) to model transition states and intermediates in substitution or coupling reactions. Pair computational predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC) to validate mechanisms .
- Case Study : For fluoropyridine derivatives, computational studies have resolved conflicting data on regioselectivity by identifying steric and electronic factors influencing reaction pathways .
Q. When encountering contradictory data in biological activity studies, what methodological approaches can resolve discrepancies?
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., assay conditions, cell lines) contributing to variability. Reproduce experiments under standardized protocols .
- Structural Validation : Use X-ray crystallography or cryo-EM to confirm target binding modes, distinguishing true activity from assay artifacts .
Q. What strategies are recommended for designing enantioselective syntheses of chiral derivatives of this compound?
- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral palladium complexes or organocatalysts) during key steps like amide bond formation or oxolane ring closure .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor a single enantiomer through reversible intermediates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and stability in aqueous media?
- Systematic Testing : Conduct pH-dependent solubility studies using UV-Vis spectroscopy and monitor degradation via accelerated stability testing (40°C/75% RH). Compare results across buffer systems (e.g., phosphate vs. Tris) to identify formulation-dependent effects .
- Computational Modeling : Predict solubility parameters (e.g., logP, polar surface area) using software like COSMO-RS to reconcile experimental discrepancies .
Experimental Design Considerations
Q. What reactor designs are optimal for scaling up the synthesis of this compound while maintaining yield?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
